4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used to introduce each group and the order in which they are introduced .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the presence of the sulfamoyl and cyanophenyl groups could make the compound more reactive towards nucleophiles. The thiazolyl group could potentially participate in reactions with electrophiles .Scientific Research Applications
Anticancer Potential
- Pro-apoptotic Activity : Indapamide derivatives, closely related to the given compound, have been synthesized with significant pro-apoptotic activity on melanoma cell lines. Specifically, one compound exhibited notable growth inhibition in melanoma cells (Ö. Yılmaz et al., 2015) here.
- Inhibitory Effect on Cancer Cell Lines : Derivatives of benzamide compounds have shown considerable anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (B. Ravinaik et al., 2021) here.
Enzymatic Inhibition
- Carbonic Anhydrase Inhibition : Novel acridine-acetazolamide conjugates, related to the target compound, demonstrated inhibitory effects on human carbonic anhydrase isoforms, indicating potential therapeutic applications (Ramazan Ulus et al., 2016) here.
- Inhibition of Human Carbonic Anhydrase Isoforms : Compounds with a sulfonamide scaffold, structurally similar to the given compound, were synthesized and shown to preferentially inhibit specific carbonic anhydrase isoforms, which could be relevant for therapeutic applications (S. Distinto et al., 2019) here.
Additional Biological Activities
- Antimicrobial Effects : Some derivatives of benzamide compounds, akin to the one , have been synthesized with promising antibacterial and antifungal activities (E. Darwish et al., 2014) here.
- Potential in Atherosclerosis Treatment : Certain N-(benzo[d]thiazol-2-yl)benzamide derivatives containing sulfamoyl groups have been identified as potential up-regulators of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1), suggesting a role in atherosclerosis treatment (Si Shu-yi, 2013) here.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-29(16-19-5-3-2-4-6-19)34(31,32)22-13-11-21(12-14-22)24(30)28-25-27-23(17-33-25)20-9-7-18(15-26)8-10-20/h2-14,17H,16H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBZHCDMGGODKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.